Ethyl trans-chrysanthemate

Pyrethroid metabolism Mammalian toxicology Selective toxicity

Ethyl trans-chrysanthemate (CAS 41641-25-2) is the (1R,3R)-(+)-trans stereoisomer of ethyl chrysanthemate, a cyclopropanecarboxylate ester that serves as the canonical acid-building block for the most commercially and toxicologically relevant Type I pyrethroid insecticides. The compound is a colorless to pale yellow liquid (boiling range 112 °C at 10 mmHg for the mixed-isomer ester; density ~0.906 g/mL at 20 °C) that is insoluble in water but freely soluble in common organic solvents, which determines its formulation and handling profile in industrial synthesis.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 41641-25-2
Cat. No. B12794373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl trans-chrysanthemate
CAS41641-25-2
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(C1(C)C)C=C(C)C
InChIInChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3/t9-,10+/m1/s1
InChIKeyVIMXTGUGWLAOFZ-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl trans-Chrysanthemate (CAS 41641-25-2): Properties, Class, and Procurement Context


Ethyl trans-chrysanthemate (CAS 41641-25-2) is the (1R,3R)-(+)-trans stereoisomer of ethyl chrysanthemate, a cyclopropanecarboxylate ester that serves as the canonical acid-building block for the most commercially and toxicologically relevant Type I pyrethroid insecticides [1]. The compound is a colorless to pale yellow liquid (boiling range 112 °C at 10 mmHg for the mixed-isomer ester; density ~0.906 g/mL at 20 °C) that is insoluble in water but freely soluble in common organic solvents, which determines its formulation and handling profile in industrial synthesis [2].

Why Ethyl trans-Chrysanthemate (CAS 41641-25-2) Cannot Be Substituted by Generic cis- or Mixed-Isomer Esters


The (1R,3R)-trans configuration of ethyl chrysanthemate is not a marginal stereochemical detail; it is the decisive driver of insecticidal potency, mammalian safety, and downstream process efficiency. Generic ethyl chrysanthemate (CAS 97-41-6) is typically supplied as a mixed cis/trans isomer ensemble in which the cis component contributes disproportionately to mammalian toxicity while delivering inferior target-organism activity [1]. Moreover, only the (+)-trans isomer is recognized as a substrate for the esterases that confer selective detoxification in mammals, meaning that substitution with cis-rich material directly elevates the toxicological hazard profile of the resulting pyrethroid ester without a compensating gain in pest control performance [2].

Ethyl trans-Chrysanthemate (CAS 41641-25-2): Quantitative Differentiation Evidence for Scientific Procurement


Trans Isomers Are Hydrolyzed 2.6‑ to >50‑Fold Faster than Cis Isomers by Mammalian Detoxification Esterases

In mouse liver microsome preparations, the (+)-trans-chrysanthemate esters of primary alcohols are cleaved 2.6- to more than 50-fold faster than the corresponding (+)-cis-chrysanthemate esters [1]. The rate ranking for acid moieties is explicitly: (+)-trans-chrysanthemate > (+)-trans-ethanochrysanthemate > tetramethylcyclopropanecarboxylate > (+)-cis-chrysanthemate or (+)-cis-ethanochrysanthemate [1]. This differential hydrolysis underlies the low mammalian toxicity of trans-chrysanthemate-derived insecticides.

Pyrethroid metabolism Mammalian toxicology Selective toxicity

Insecticidal Activity Follows the Rank Order 1R-trans ≥ 1R-cis for Pyrethroids Derived from Chrysanthemic Acid Isomers

A systematic review of optical isomer interconversion in chrysanthemic acid establishes the insecticidal potency hierarchy of derived pyrethroids as: 1R-trans ≥ 1R-cis ≫ 1S-trans ≈ 1S-cis [1]. The (1R,3R) configuration present in ethyl trans-chrysanthemate (CAS 41641-25-2) defines the most active stereochemical series. Although the review does not provide a single numeric fold difference, it confirms that the trans geometry at the cyclopropane ring, when combined with the correct C-1 absolute configuration, is consistently superior or equal to the cis counterpart across multiple pyrethroid structures [1].

Insecticidal activity Stereochemistry-activity relationship Pyrethroid design

Enzymatic Resolution Delivers (+)-trans-Chrysanthemic Acid at 100% Optical Purity, Enabled Only by the (1R,3R)-trans Substrate

A cloned and overexpressed esterase from Arthrobacter globiformis stereoselectively hydrolyzes the (+)-trans (1R,3R) stereoisomer of ethyl chrysanthemate, yielding (+)-trans-chrysanthemic acid with 100% optical purity [1]. The recombinant Escherichia coli process achieves a hydrolytic activity of 605 µmol min⁻¹ (g dry cells)⁻¹ — a 2,500-fold improvement over the native Arthrobacter strain — and operates efficiently at substrate concentrations up to 40% (w/v) with continuous product removal by ultrafiltration [1]. The cis isomer is not a substrate for this esterase and remains unhydrolyzed, providing a clean separation of the active trans enantiomer.

Biocatalysis Chiral resolution Process chemistry

Optimal Insecticidal Formulations Require a 70–90% trans Isomer Ratio, Confirming trans as the Predominant Active Component

U.S. Patent 3,934,023 teaches that (+)-cis,trans-chrysanthemate insecticidal compositions exhibit maximal efficacy when the trans isomer constitutes 70–90% by weight of the total chrysanthemate content, with the balance (10–30%) being the cis isomer [1]. Compositions outside this window show reduced knockdown and kill performance. The patent further demonstrates a synergistic interaction between this optimized trans-rich mixture and chrysanthemates bearing a different cis/trans ratio, underscoring that the trans isomer is the primary pharmacophore [1].

Formulation science Pyrethroid synergism Isomer ratio optimization

Ethyl trans-Chrysanthemate (CAS 41641-25-2): High-Impact Application Scenarios Grounded in Quantitative Differentiation


Synthesis of Mammalian-Safe Type I Pyrethroid Insecticides (e.g., Bioresmethrin, Phenothrin)

When the target pyrethroid requires a wide mammalian safety margin, ethyl (1R,3R)-trans-chrysanthemate is the mandatory acid precursor. The 2.6‑ to >50‑fold faster hepatic esterase cleavage of trans-chrysanthemate esters relative to cis-isomers (Abernathy & Casida, 1973) directly predicts lower vertebrate toxicity of the final insecticide [1]. Substituting cis-rich ethyl chrysanthemate at this step degrades the detoxification kinetics and narrows the therapeutic window.

Enzymatic Manufacturing of Enantiopure (+)-trans-Chrysanthemic Acid at Industrial Scale

The (1R,3R)-trans configuration of CAS 41641-25-2 is the exclusive substrate for the Arthrobacter globiformis esterase that yields (+)-trans-chrysanthemic acid at 100% optical purity, with recombinant E. coli processes achieving 605 µmol min⁻¹ g⁻¹ productivity at up to 40% substrate loading (Nishizawa et al., 1995) [2]. No cis-containing feedstock can replicate this stereochemical outcome, making ethyl trans-chrysanthemate the sole viable input for enzymatic chiral resolution routes.

Formulation of Optimized Household and Public-Health Pyrethroid Aerosols and Coils

U.S. Patent 3,934,023 establishes that the insecticidal performance of chrysanthemate formulations peaks when the trans isomer constitutes 70–90% of the total ester [3]. By procuring ethyl trans-chrysanthemate with a certified trans content, formulators eliminate the need for post-esterification isomer enrichment, reducing both unit operations and quality-control variability in mosquito coil, aerosol, and surface-spray products.

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